1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-nitrobenzyl chloride and 2-(propylsulfonyl)-1H-benzo[d]imidazole.
Nucleophilic Substitution: The 3-nitrobenzyl chloride undergoes a nucleophilic substitution reaction with 2-(propylsulfonyl)-1H-benzo[d]imidazole in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-100°C).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The propylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Reduction: 1-(3-aminobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole.
Oxidation: this compound sulfone.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: It can be used as a probe to study the biological activity of benzimidazole derivatives and their interactions with biological targets.
Materials Science: The compound’s unique structural features make it a potential candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can be used in chemical biology research to investigate the mechanisms of action of benzimidazole-based compounds and their effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrobenzyl and propylsulfonyl groups can influence the compound’s binding affinity and selectivity for these targets. The benzimidazole ring can interact with various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-nitrobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
1-(3-nitrobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with an ethylsulfonyl group instead of a propylsulfonyl group.
1-(3-nitrobenzyl)-2-(butylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a butylsulfonyl group instead of a propylsulfonyl group.
Uniqueness
1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of the propylsulfonyl group, which can influence its chemical reactivity and biological activity. The combination of the nitrobenzyl and propylsulfonyl groups provides a distinct set of properties that can be exploited for various applications in medicinal chemistry, materials science, and chemical biology.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-2-propylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-2-10-25(23,24)17-18-15-8-3-4-9-16(15)19(17)12-13-6-5-7-14(11-13)20(21)22/h3-9,11H,2,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDZPNFGIKOQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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